

storage and handling recommendations for RS102895 hydrochloride

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Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1662833

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Technical Support Center: RS102895 Hydrochloride

This technical support center provides essential information for the effective storage, handling, and use of **RS102895 hydrochloride** in research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid **RS102895 hydrochloride**?

A: For long-term storage, solid **RS102895 hydrochloride** should be stored at -20°C under desiccating conditions.^{[1][2]} Some suppliers indicate that the product can be stored for up to 12 months under ambient, desiccating conditions.^[3] Stability of at least 4 years has been reported when stored at -20°C.^[1]

Q2: How should I prepare stock solutions of **RS102895 hydrochloride**?

A: It is recommended to prepare stock solutions in anhydrous DMSO.^{[4][5]} **RS102895 hydrochloride** is soluble in DMSO at concentrations ranging from 30 mg/mL to 85 mg/mL (approximately 70 mM to 199 mM).^{[1][5]} For optimal results, use freshly opened DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.^{[4][5]}

Q3: What is the stability of **RS102895 hydrochloride** in stock solutions?

A: The stability of stock solutions depends on the storage temperature. When stored at -80°C, the solution is stable for at least 6 months to a year.[4][5] At -20°C, it is recommended to use the solution within one month.[4][5] To maintain the integrity of the compound, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]

Q4: Is **RS102895 hydrochloride** soluble in aqueous buffers?

A: **RS102895 hydrochloride** has very low solubility in water.[4] For experiments in aqueous media, it is common to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous buffer. For instance, a 1:2 dilution of a DMSO stock into PBS (pH 7.2) results in a final concentration of approximately 0.3 mg/ml.[1]

Storage and Handling Recommendations

Parameter	Recommendation	Source(s)
Form	Crystalline solid	[1]
Purity	≥98%	[1][6]
Short-term Storage (Solid)	Ambient, under desiccating conditions	[3][6]
Long-term Storage (Solid)	-20°C, desiccate	[1][2]
Shipping Condition	Ambient	[3]
Stock Solution Storage	-20°C for 1 month; -80°C for up to 1 year	[4][5]

Solubility Data

Solvent	Maximum Concentration	Source(s)
DMSO	30 mg/mL (~70 mM) - 85 mg/mL (~199 mM)	[1] [5] [7]
DMF	25 mg/mL	[1]
Ethanol	2 mg/mL	[1]
DMSO:PBS (pH 7.2) (1:2)	0.3 mg/mL	[1]
Water	< 0.1 mg/mL (insoluble)	[4]

Troubleshooting Guide

Issue: The compound precipitated out of solution during my experiment.

- Possible Cause 1: Low solubility in the experimental buffer.
 - Solution: Increase the percentage of DMSO in your final working solution, but be mindful of the tolerance of your experimental system (e.g., cells) to DMSO. It is crucial to run a vehicle control with the same final concentration of DMSO.
- Possible Cause 2: The stock solution was not properly prepared or stored.
 - Solution: Ensure you are using anhydrous DMSO to prepare your stock solution.[\[4\]](#) If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.
- Possible Cause 3: Temperature fluctuations.
 - Solution: Some compounds are less soluble at lower temperatures. Ensure your experimental buffer is at the optimal temperature when adding the compound. If precipitation occurs upon cooling, gentle warming and sonication may help to redissolve the compound, if appropriate for your experimental setup.[\[4\]](#)

Issue: I am not observing the expected biological activity.

- Possible Cause 1: Incorrect dosage or concentration.

- Solution: The IC₅₀ for **RS102895 hydrochloride**'s inhibition of the CCR2 receptor is approximately 360 nM.^{[3][4]} Ensure your working concentration is appropriate for the target and experimental system. A dose-response experiment is recommended to determine the optimal concentration.
- Possible Cause 2: Inactive compound due to improper storage.
 - Solution: Verify that the solid compound and stock solutions have been stored according to the recommendations. If there is any doubt about the compound's integrity, it is best to use a fresh vial.
- Possible Cause 3: Off-target effects.
 - Solution: **RS102895 hydrochloride** can also inhibit α 1A, α 1D, and 5-HT1A receptors at higher concentrations.^[7] If your experimental system expresses these receptors, consider potential off-target effects and include appropriate controls.

Experimental Protocols

Protocol: In Vitro Chemotaxis Assay using a Transwell System

This protocol describes how to assess the inhibitory effect of **RS102895 hydrochloride** on the chemotaxis of a monocytic cell line (e.g., THP-1) towards the CCR2 ligand, MCP-1 (CCL2).

Materials:

- **RS102895 hydrochloride**
- Anhydrous DMSO
- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS
- Recombinant Human MCP-1/CCL2
- Transwell inserts (e.g., 5 μ m pore size for monocytic cells)

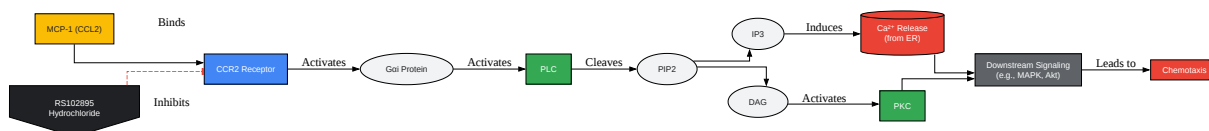
- 24-well companion plates
- Calcein-AM or other cell viability stain

Procedure:

- Prepare **RS102895 Hydrochloride** Stock Solution: Dissolve **RS102895 hydrochloride** in anhydrous DMSO to create a 10 mM stock solution. Store at -80°C in single-use aliquots.
- Cell Preparation: Culture THP-1 cells in RPMI-1640 with 10% FBS. On the day of the experiment, harvest the cells and resuspend them in serum-free RPMI-1640 at a concentration of 1×10^6 cells/mL.
- Compound Treatment: Pre-incubate the cell suspension with various concentrations of **RS102895 hydrochloride** (e.g., 0.1 nM to 10 μ M) or a vehicle control (DMSO) for 30 minutes at 37°C.
- Assay Setup:
 - Add 600 μ L of serum-free RPMI-1640 containing MCP-1 (e.g., 10 ng/mL) to the lower chamber of the 24-well plate.
 - Add 100 μ L of the pre-treated cell suspension to the upper chamber of the Transwell insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
- Quantification of Migrated Cells:
 - Carefully remove the Transwell inserts.
 - Remove the non-migrated cells from the top of the membrane with a cotton swab.
 - Quantify the migrated cells on the bottom of the membrane. This can be done by staining the cells with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader, or by fixing, staining (e.g., with crystal violet), and counting the cells under a microscope.

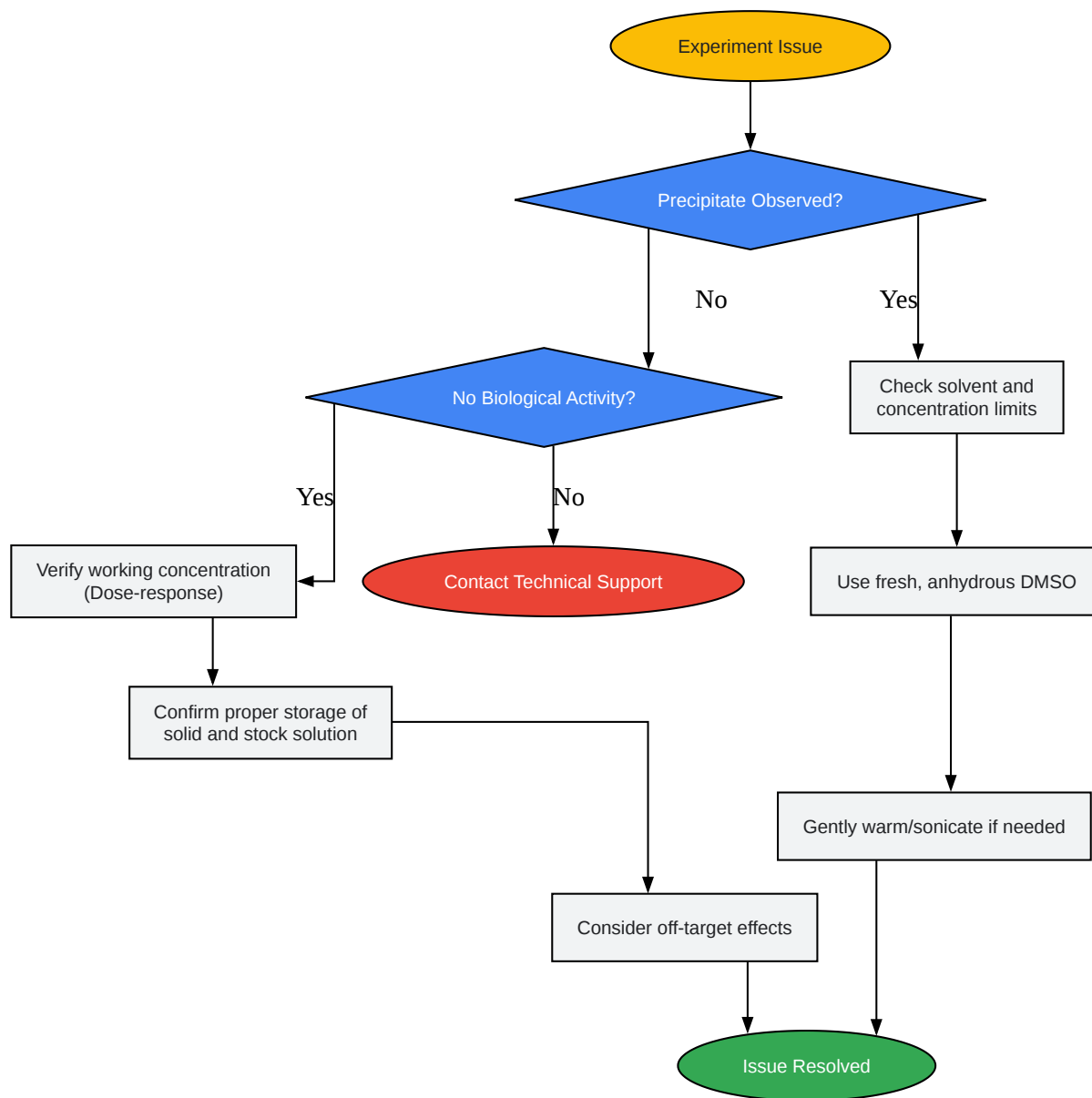
- Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of **RS102895 hydrochloride** compared to the vehicle control.

Visualizations



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Caption: CCR2 signaling pathway and the inhibitory action of **RS102895 hydrochloride**.



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Caption: Troubleshooting workflow for experiments with **RS102895 hydrochloride**.

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